D-Glu(d-trp-oet)-obzl(HCl)
Description
Significance of Non-Canonical Amino Acid Scaffolds in Biomolecular Construction
While the twenty proteinogenic amino acids form the primary basis of natural proteins, the incorporation of non-canonical amino acids (ncAAs) has opened up new avenues in biomolecular engineering. These ncAAs, which are not one of the 20 standard amino acids, can introduce novel chemical functionalities, conformational constraints, and resistance to enzymatic degradation. nih.gov This allows for the creation of peptidomimetics, molecules that mimic the structure and function of natural peptides but possess improved therapeutic properties. nih.gov The use of ncAAs is a key strategy in modern drug discovery, enabling the development of peptides with enhanced stability and bioavailability. mdpi.comresearchgate.net
Rationale for the Strategic Application of D-Amino Acid Derivatives: Focusing on D-Glu(d-Trp-OEt)-OBzl(HCl)
The specific dipeptide derivative, D-Glu(d-Trp-OEt)-OBzl(HCl), is a prime example of a strategic building block in peptide synthesis. Its key feature is the presence of D-amino acids, the enantiomeric (mirror image) forms of the more common L-amino acids. The incorporation of D-amino acids into a peptide chain confers significant resistance to proteolysis by enzymes that are stereospecific for L-amino acids. mdpi.com This increased stability is a major advantage in the development of peptide-based drugs.
The dipeptide D-Glu(D-Trp) itself has been the subject of research, with studies showing that the stereochemistry of the amino acids plays a crucial role in its biological activity. For instance, the L-Glu-L-Trp dipeptide has been developed into the immunostimulating drug Thymogen, while its D-enantiomer, D-Glu(D-Trp)-OH (known as Thymodepressin), exhibits immunosuppressive properties. mdpi.comresearchgate.netnih.gov This highlights the profound impact of chirality on biological function.
The protecting groups present in D-Glu(d-Trp-OEt)-OBzl(HCl) are also of strategic importance. The benzyl (B1604629) ester (OBzl) on the glutamic acid residue and the ethyl ester (OEt) on the tryptophan residue mask the carboxylic acid groups, preventing unwanted side reactions during peptide coupling. The hydrochloride (HCl) salt form improves the compound's stability and handling. These protecting groups are designed to be removed under specific conditions once the desired peptide sequence has been assembled.
Physicochemical Properties of D-Glu(d-Trp-OEt)-OBzl(HCl)
| Property | Value | Source |
| CAS Number | 1382325-86-1 | aksci.combldpharm.com |
| Molecular Formula | C25H30ClN3O5 | aksci.com |
| Molecular Weight | 488.0 g/mol | aksci.com |
| Purity | ≥95% | aksci.com |
Historical Context and Evolution of Peptide Synthesis Methodologies Relevant to Complex Building Blocks
The field of peptide synthesis has a rich history, beginning with Emil Fischer's work in the early 20th century. numberanalytics.com A major breakthrough was the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield, which revolutionized the field by simplifying and automating the process. numberanalytics.com This technique involves attaching the first amino acid to a solid resin support and then sequentially adding the subsequent amino acids in a protected form.
The synthesis of dipeptides like D-Glu(d-Trp-OEt)-obzl(HCl) typically involves solution-phase or solid-phase methods. numberanalytics.com A plausible synthetic route would involve the coupling of protected D-glutamic acid and D-tryptophan derivatives. For instance, a protected D-glutamic acid, such as Z-D-Glu-OBzl, could be coupled with a protected D-tryptophan, like H-D-Trp-OEt·HCl, using a suitable coupling agent. google.com The protecting groups (Z, OBzl, OEt) are crucial to prevent side reactions and ensure the formation of the desired peptide bond. The synthesis of the individual protected amino acid building blocks themselves is a well-established process, often involving the esterification of the amino acid with the corresponding alcohol (benzyl alcohol or ethanol) in the presence of an acid catalyst. acs.orgresearchgate.netunimi.it
Challenges in dipeptide synthesis include preventing racemization (the conversion of a pure enantiomer into a mixture of both enantiomers) and the formation of side products like diketopiperazines. numberanalytics.com The choice of protecting groups and coupling reagents is critical to minimize these issues. numberanalytics.com
Overview of Current Research Trajectories for Specialty Amino Acid Derivatives in Academic Research
Current research continues to explore the vast potential of specialty amino acid derivatives. A significant area of focus is the development of novel peptidomimetics with enhanced therapeutic properties. This includes the creation of cyclic peptides and other constrained analogues to improve receptor binding and stability. mdpi.comamericanpharmaceuticalreview.com
Research into dipeptides containing D-amino acids, such as D-Glu(D-Trp) derivatives, is particularly active. Studies are investigating their potential as orally active drugs, a significant challenge for peptide-based therapeutics. mdpi.comresearchgate.netnih.gov The development of novel platforms, such as those based on piperazine-2,5-diones, aims to create more stable and effective peptidomimetics from these dipeptide scaffolds. mdpi.com Furthermore, enzymatic and chemoenzymatic methods for the synthesis of D-amino acid-containing peptides are being explored as greener and more specific alternatives to traditional chemical synthesis. asm.orgnih.gov The separation and purification of these diastereomeric peptides are also critical research areas, with advanced chromatographic techniques being developed for this purpose. mdpi.com
Properties
IUPAC Name |
benzyl (2R)-2-amino-5-[[(2R)-1-ethoxy-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5.ClH/c1-2-32-25(31)22(14-18-15-27-21-11-7-6-10-19(18)21)28-23(29)13-12-20(26)24(30)33-16-17-8-4-3-5-9-17;/h3-11,15,20,22,27H,2,12-14,16,26H2,1H3,(H,28,29);1H/t20-,22-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEDNTVWOAGZSG-BNBNXSKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCC(C(=O)OCC3=CC=CC=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)CC[C@H](C(=O)OCC3=CC=CC=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for the Preparation of D Glu D Trp Oet Obzl Hcl
Retrosynthetic Analysis of D-Glu(d-Trp-OEt)-OBzl(HCl)
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For D-Glu(d-Trp-OEt)-OBzl(HCl), the primary disconnection point is the amide bond linking the side chain of the D-glutamic acid residue to the D-tryptophan derivative.
This disconnection reveals two key precursors:
A protected D-glutamic acid derivative : This precursor must have its α-amino group temporarily protected (e.g., with a Carbobenzyloxy (Cbz) or Fluorenylmethoxycarbonyl (Fmoc) group), its α-carboxyl group protected as a benzyl (B1604629) ester (-OBzl), and its γ-carboxyl group available for activation and coupling. This intermediate can be represented as Prot-D-Glu(OH)-OBzl . A known compound that fits this description is N-Cbz-D-glutamic acid α-benzyl ester (Cbz-D-Glu(OH)-OBzl). nih.gov
D-tryptophan ethyl ester hydrochloride (H-D-Trp-OEt·HCl) : This is the nucleophile that will attack the activated γ-carboxyl group of the glutamic acid derivative.
Precursor Synthesis and Functional Group Derivatizations
The successful synthesis of the target molecule hinges on the precise preparation of its constituent precursors, which involves strategic protection and derivatization of functional groups.
Glutamic acid possesses two carboxylic acid groups (α and γ) and an α-amino group, necessitating an orthogonal protection strategy to ensure selective reaction at the γ-carboxyl group.
A common pathway involves:
N-terminal Protection : The α-amino group of D-glutamic acid is first protected to prevent its participation in subsequent reactions. The Carbobenzyloxy (Cbz or Z) group is a suitable choice, leading to the formation of Cbz-D-Glu-OH.
Selective α-Esterification : The next step is the selective protection of the α-carboxyl group as a benzyl ester. This can be challenging, but specific conditions can favor the formation of the α-ester over the γ-ester. This results in the key intermediate, Cbz-D-Glu(OH)-OBzl. nih.gov
Alternatively, strategies may involve protecting the γ-carboxyl group with a protecting group that can be selectively removed later, such as a tert-butyl (tBu) ester. peptide.comacs.org However, for the synthesis of the target compound, a free γ-carboxyl group is required for the coupling step.
The second precursor, D-tryptophan ethyl ester hydrochloride, is synthesized from D-tryptophan. The primary method is Fischer esterification, where the amino acid is treated with ethanol (B145695) in the presence of a strong acid catalyst.
A common laboratory and industrial preparation involves:
Suspending D-tryptophan in ethanol.
Introducing dry hydrogen chloride (HCl) gas or using a reagent like thionyl chloride (SOCl₂) to act as both the catalyst and the source of the hydrochloride salt. google.com
The reaction is typically heated to reflux to drive the esterification to completion. google.com
Another patented method involves reacting D-tryptophan with a sulfoacid lower alcohol ester, such as ethyl p-toluenesulfonate, followed by pH adjustment and extraction, and finally, treatment with hydrogen chloride to produce the hydrochloride salt. google.com The resulting product, H-D-Trp-OEt·HCl, is a stable, crystalline solid. peptide.com
The benzyl ester is a widely used protecting group for carboxylic acids in peptide synthesis due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenolysis. organic-chemistry.orgcommonorganicchemistry.com
Methods for introducing the benzyl ester group onto the α-carboxyl of an N-protected glutamic acid include:
Reaction with Benzyl Alcohol : Using an N-protected glutamic acid and benzyl alcohol in the presence of an acid catalyst and a dehydrating agent.
Reaction with Benzyl Halides : Treating the N-protected amino acid with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). commonorganicchemistry.com
Peptide Bond Formation Methodologies for Oligomeric Assembly
The central step in the synthesis is the formation of the amide (peptide) bond between the γ-carboxyl group of the protected D-glutamic acid and the α-amino group of D-tryptophan ethyl ester. This requires the activation of the carboxylic acid.
Several classes of reagents are available to facilitate peptide bond formation, each with distinct characteristics. The selection of a coupling reagent is critical for achieving high yield and minimizing side reactions, particularly racemization.
Carbodiimides (DCC and EDC) :
Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common dehydrating agents that activate carboxylic acids to form a reactive O-acylisourea intermediate. peptide.combachem.com
DCC is highly effective, but its byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents, which can simplify purification in solution-phase synthesis but is problematic for solid-phase synthesis. peptide.comreddit.com
EDC is often used as a hydrochloride salt (EDC·HCl) and has the advantage that its corresponding urea (B33335) byproduct is water-soluble, allowing for easy removal via aqueous workup. peptide.compeptide.com
Additives (HOBt) :
Carbodiimide-mediated couplings are often performed in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) . peptide.combachem.com
HOBt reacts with the O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is less prone to racemization and side reactions (like N-acylurea formation) and reacts efficiently with the amine nucleophile to form the desired peptide bond. peptide.comreddit.com
Phosphonium Salts (PyBOP) :
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is a phosphonium-based coupling reagent. It directly converts the carboxylic acid into a HOBt-active ester in the presence of a base. sigmaaldrich.com
PyBOP is known for its high efficiency, rapid reaction times, and low tendency to cause racemization. reddit.comsigmaaldrich.com The byproducts are generally soluble in common solvents, making it well-suited for both solution-phase and solid-phase peptide synthesis. peptide.comreddit.com
The table below provides a comparative evaluation of these common coupling reagents.
| Reagent/Activator | Full Name | Mechanism of Action | Key Byproduct | Byproduct Solubility | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| DCC | Dicyclohexylcarbodiimide | Forms O-acylisourea intermediate | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Inexpensive; byproduct precipitation can aid purification. peptide.com | Insoluble byproduct complicates solid-phase synthesis; potential allergen; risk of racemization without additives. reddit.com |
| EDC·HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | Forms O-acylisourea intermediate | Water-soluble urea derivative | Water-soluble | Byproduct is easily removed by aqueous extraction; suitable for a wide range of solvents. peptide.com | More expensive than DCC; risk of racemization without additives. bachem.com |
| HOBt | 1-Hydroxybenzotriazole | Additive; forms active ester intermediate | - (Consumed in reaction) | - | Suppresses racemization and side reactions when used with carbodiimides. peptide.combachem.com | Has explosive properties under certain conditions. reddit.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Forms HOBt-active ester directly | Hexamethylphosphoramide (HMPA)-related species | Soluble in common organic solvents | Fast reactions; low racemization; high efficiency for difficult couplings; soluble byproducts. peptide.comsigmaaldrich.com | Higher cost; byproducts can be toxic. |
Table of Mentioned Compounds
| Abbreviation/Common Name | Full Chemical Name |
| D-Glu(d-Trp-OEt)-OBzl(HCl) | D-Glutamic acid γ-(D-tryptophan ethyl ester) α-benzyl ester hydrochloride |
| Cbz / Z | Carbobenzyloxy |
| Fmoc | Fluorenylmethoxycarbonyl |
| OBzl | Benzyl ester |
| OEt | Ethyl ester |
| tBu | tert-Butyl |
| DCC | Dicyclohexylcarbodiimide |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| HOBt | 1-Hydroxybenzotriazole |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| DCU | Dicyclohexylurea |
| BnBr | Benzyl bromide |
| TEA | Triethylamine |
| DIPEA | Diisopropylethylamine |
Optimization of Reaction Conditions and Solvent Systems for Maximizing Yields
The successful synthesis of D-Glu(d-Trp-OEt)-OBzl(HCl) hinges on the selection of appropriate reaction conditions, including coupling reagents, solvents, temperature, and reaction time. The goal is to achieve efficient activation of the carboxylic acid group of the N-protected D-glutamic acid benzyl ester (Z-D-Glu-OBzl or Boc-D-Glu-OBzl) to facilitate nucleophilic attack by the amino group of D-tryptophan ethyl ester (H-D-Trp-OEt).
Coupling Reagents: A variety of coupling reagents are available for peptide synthesis, each with distinct mechanisms and efficiencies. jpt.com For the synthesis of this dipeptide, carbodiimides are a common choice due to their effectiveness and simplicity. jpt.com
Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC): These are widely used condensing agents. bachem.com When combined with additives like 1-Hydroxybenzotriazole (HOBt), they efficiently promote peptide bond formation while minimizing side reactions. nih.govrsc.org The use of HOBt is crucial as it forms an active ester intermediate, which is less prone to racemization. peptide.com
Uronium/Aminium Salts (TBTU, HATU): Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are also highly effective, often leading to high yields and shorter reaction times. nih.gov These are typically used in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).
Phosphonium Salts (PyBOP): These reagents offer high coupling efficiency with a low risk of racemization. jpt.com
Titanium tetrachloride (TiCl₄): This Lewis acid can act as an effective condensing agent, particularly in a pyridine-buffered medium, and its efficiency can be enhanced with microwave irradiation to significantly reduce reaction times. mdpi.com
Solvent Systems: The choice of solvent is critical as it must dissolve all reactants and facilitate the reaction while minimizing side reactions. Polar aprotic solvents are generally preferred for solution-phase peptide synthesis.
Dichloromethane (DCM) and N,N-Dimethylformamide (DMF): These are the most common solvents used in peptide synthesis due to their excellent solvating properties for protected amino acids and coupling reagents. rsc.org DCM is particularly effective for reactions involving DCC/HOBt. nih.gov
Propylene Carbonate (PC): This has been identified as a greener alternative to DCM and DMF, showing comparable or even superior yields in some solution-phase syntheses without causing epimerization. rsc.org
Tetrahydrofuran (THF)-Water Mixtures: A methodology using DCC/HOBt in a THF-water system has been developed, which can reduce the need for extensive protecting group strategies. nih.govrsc.org
Temperature and Reaction Time: Carbodiimide-mediated couplings are often performed at low temperatures (e.g., 0 °C) initially to control the activation step and then allowed to warm to room temperature to complete the coupling. bachem.com This helps to minimize temperature-dependent side reactions. bachem.com Reaction times can vary from a few hours to overnight, depending on the specific reagents and substrates used. nih.govmdpi.com Microwave-assisted protocols can dramatically shorten reaction times, sometimes to just a few minutes, while maintaining high yields. mdpi.com
| Coupling Reagent System | Typical Solvent | General Yield Range | Key Considerations |
|---|---|---|---|
| DCC/HOBt | DCM, DMF, THF/H₂O | Good to High | Low cost; byproduct (DCU) can be difficult to remove. bachem.comnih.gov |
| TBTU/HOBt/DIPEA | DMF | High | Fast reaction times; suitable for microwave synthesis. researchgate.net |
| TiCl₄/Pyridine | Pyridine | High | Effective activation; can be accelerated with microwaves. mdpi.com |
| EDC/HOBt/DMAP | CH₃CN, DCM | Variable to Good | Catalytic HOBt can significantly improve yield. nih.gov |
Mitigation Strategies for Epimerization During Coupling Reactions
Epimerization, the change in configuration at a single stereocenter, is a significant side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product. researchgate.net Maintaining the stereochemical integrity of both the D-glutamic acid and D-tryptophan residues is paramount.
The primary mechanism for epimerization during coupling involves the formation of a 5(4H)-oxazolone intermediate from the activated N-protected amino acid. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to racemization. peptide.com
Key Mitigation Strategies:
Use of Additives: The most effective strategy to suppress epimerization is the addition of auxiliary nucleophiles like HOBt or its derivatives (e.g., HOAt) to the coupling reaction. peptide.com These additives react with the activated amino acid to form an active ester, which is more reactive towards the amine component than the oxazolone (B7731731), thus minimizing the lifetime of the racemization-prone intermediate. peptide.com
Choice of Coupling Reagent: Uronium and phosphonium-based reagents (HATU, PyBOP) are generally considered to result in lower levels of epimerization compared to carbodiimides used without additives. jpt.com
Solvent Polarity: The rate of epimerization can be influenced by the solvent. Polar solvents can sometimes increase the rate of epimerization. u-tokyo.ac.jp Therefore, the choice of solvent must balance solubility requirements with the need to minimize racemization.
Base Selection: The presence of a base is often required, particularly with uronium/aminium salt coupling reagents. A non-nucleophilic, sterically hindered base like DIPEA is commonly used. The concentration and strength of the base should be carefully controlled, as excess base can promote epimerization. researchgate.net
Temperature Control: Performing the activation step at a low temperature (0 °C) can significantly reduce the rate of oxazolone formation and subsequent epimerization. u-tokyo.ac.jp
Protecting Groups: While urethane-based protecting groups like Carbobenzyloxy (Z) and tert-Butoxycarbonyl (Boc) are known to significantly reduce the tendency for racemization compared to acyl groups, the risk is not entirely eliminated, especially for sensitive residues or during segment coupling. bachem.com Tryptophan residues can be particularly susceptible to side reactions, and using a Boc group on the indole (B1671886) nitrogen (Fmoc-D-Trp(Boc)-OH) can help prevent modifications during synthesis. peptide.com
| Factor | Strategy to Mitigate Epimerization | Rationale |
|---|---|---|
| Coupling Additives | Use of HOBt, HOAt | Forms active esters that react faster than oxazolone formation, suppressing the racemization pathway. peptide.com |
| Temperature | Conduct activation at 0 °C | Lowers the rate of oxazolone formation and proton abstraction. u-tokyo.ac.jp |
| Solvent | Use less polar solvents where feasible | Polar solvents can sometimes stabilize the enolate intermediate, increasing epimerization rates. u-tokyo.ac.jp |
| Base | Use stoichiometric amounts of a hindered base (e.g., DIPEA) | Minimizes base-catalyzed abstraction of the α-proton. researchgate.net |
| Reagent Choice | Prefer uronium/phosphonium salts (HATU, PyBOP) | These reagents often show lower racemization rates compared to carbodiimides alone. jpt.com |
Isolation and Purification Techniques for Synthetic Intermediates and the Final Compound
Following the coupling reaction, the crude product is a mixture containing the desired dipeptide, unreacted starting materials, the coupling agent byproduct (e.g., dicyclohexylurea, DCU), and any side products. A multi-step purification process is typically required to isolate the pure D-Glu(d-Trp-OEt)-OBzl(HCl).
Chromatographic Purification Methods (e.g., Column Chromatography, HPLC)
Chromatography is the cornerstone of peptide purification. bachem.com The choice between standard column chromatography and High-Performance Liquid Chromatography (HPLC) depends on the scale of the synthesis and the required purity.
Column Chromatography: For laboratory-scale synthesis, flash column chromatography using silica (B1680970) gel is a common first-pass purification step. column-chromatography.comteledynelabs.com The crude reaction mixture, after an initial workup to remove water-soluble components and the bulk of the coupling byproduct (e.g., by filtration of DCU), is loaded onto a silica gel column. nih.gov Elution is performed using a solvent system of increasing polarity, typically a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate. researchgate.net The fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing the pure product. Protected peptides are often sufficiently soluble in solvents like chloroform, alcohols, and acetic acid for loading and elution. nih.gov
High-Performance Liquid Chromatography (HPLC): Reversed-Phase HPLC (RP-HPLC) is the standard method for achieving high purity in peptides. bachem.com It separates molecules based on their hydrophobicity. bachem.com
Stationary Phase: C18-modified silica is the most common stationary phase for peptide purification. bachem.com
Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in an aqueous buffer is used for elution. bachem.com Trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is commonly added to both the aqueous and organic phases. TFA acts as an ion-pairing agent, improving peak shape and resolution. lcms.cz
Detection: The column eluent is monitored using a UV detector, typically at 210-220 nm, which corresponds to the absorbance of the peptide bond. researchgate.net
Process: The crude peptide is dissolved in a minimal amount of the initial mobile phase, filtered, and injected onto the column. Fractions are collected, and those containing the pure product (as determined by analytical HPLC) are pooled. nih.gov The final step often involves lyophilization (freeze-drying) to remove the mobile phase and obtain the purified peptide as a solid. bachem.com
Recrystallization and Precipitation Techniques
Recrystallization and precipitation are valuable techniques for purifying solid compounds, often used after chromatographic separation or as a primary purification method if the crude product is sufficiently pure.
Recrystallization: This technique purifies crystalline solids based on differences in solubility at different temperatures. mt.com The impure compound is dissolved in a minimum amount of a hot solvent in which it is highly soluble, while the impurities are either insoluble or sparingly soluble. mt.com Upon slow cooling, the desired compound crystallizes out, leaving the impurities in the solution. mdma.ch For polar dipeptide hydrochlorides, polar organic solvents may be suitable. researchgate.net A good single solvent for dipeptide recrystallization can be acetonitrile. researchgate.net Alternatively, a solvent-antisolvent system can be used, such as dissolving the compound in a good solvent like DMF or methanol (B129727) and then slowly adding an antisolvent like diethyl ether to induce crystallization. researchgate.netresearchgate.net
Precipitation: This is a faster method of isolating a solid from a solution. It is often used to remove highly insoluble byproducts or to quickly isolate the crude product after the reaction. For instance, after a coupling reaction, the mixture can be diluted with a solvent in which the product is soluble but the coupling byproduct (like DCU) is not, allowing for its removal by filtration. The crude peptide product itself can often be precipitated from the reaction solution by adding a large volume of an antisolvent, such as cold diethyl ether. researchgate.net This process helps to remove highly soluble impurities and unreacted reagents.
Considerations for Maintaining Stereochemical Purity During Synthesis
Ensuring the stereochemical purity of the final D-Glu(d-Trp-OEt)-OBzl(HCl) product is of critical importance, as diastereomers can have different biological activities and are considered impurities. nih.gov The synthesis involves two chiral centers, both of which are susceptible to epimerization, particularly at the α-carbon of the activated D-glutamic acid residue.
Key considerations throughout the synthetic process include:
Starting Material Purity: The enantiomeric purity of the starting materials (D-glutamic acid and D-tryptophan derivatives) must be high, as any initial contamination will be carried through the synthesis. nih.gov
Minimizing Epimerization During Coupling: As detailed in section 2.3.3, the choice of coupling reagents, additives (HOBt), solvent, base, and temperature are the most critical factors in preventing racemization during the peptide bond formation step. peptide.comu-tokyo.ac.jp
Deprotection Conditions: If N-terminal protecting groups are removed in subsequent steps to elongate the peptide, the deprotection conditions must be chosen carefully. For example, repeated exposure to strong base during Fmoc deprotection can cause epimerization of the preceding amino acid.
Purification Strategy: While RP-HPLC is excellent for purification, it may not always separate diastereomers efficiently. The chromatographic conditions may need to be carefully optimized to achieve separation of the desired D-D dipeptide from any potential D-L, L-D, or L-L isomers formed through epimerization.
Analytical Confirmation: The stereochemical purity of the final product must be confirmed analytically. This can be achieved through several methods:
Chiral Chromatography: The purified peptide can be hydrolyzed back to its constituent amino acids, which are then derivatized and analyzed by gas chromatography (GC) or HPLC on a chiral stationary phase to determine the D/L ratio for each amino acid. cat-online.com
NMR Spectroscopy: High-field NMR can sometimes be used to distinguish between diastereomers, as they will have distinct spectra.
Comparison to Standards: The final product can be compared (e.g., by co-injection on HPLC) with authentically synthesized standards of the other possible diastereomers to confirm its identity and purity. nih.gov
By carefully controlling each step of the synthesis and purification, and by analytically verifying the final product, the stereochemical integrity of D-Glu(d-Trp-OEt)-OBzl(HCl) can be maintained. nih.gov
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of D Glu D Trp Oet Obzl Hcl
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is the foundational technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For D-Glu(d-Trp-OEt)-OBzl(HCl), this analysis is critical to validate the successful synthesis and confirm the molecular formula.
The chemical structure consists of a D-glutamic acid core, with its α-carboxyl group protected as a benzyl (B1604629) ester (OBzl) and its γ-carboxyl group forming an amide bond with the amino group of a D-tryptophan ethyl ester (d-Trp-OEt). The compound is isolated as a hydrochloride salt. The molecular formula of the free base is C₂₇H₃₁N₃O₅. HRMS analysis, typically using electrospray ionization (ESI), would be performed to detect the protonated molecular ion [M+H]⁺. The high resolution of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental compositions.
Detailed research findings would involve comparing the experimentally measured exact mass of the [M+H]⁺ ion with the theoretically calculated mass. A mass accuracy value in the low parts-per-million (ppm) range provides strong evidence for the proposed molecular formula.
Table 1: Expected HRMS Data for D-Glu(d-Trp-OEt)-OBzl(HCl)
| Ion Formula | Calculated Exact Mass (m/z) |
|---|
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemical Assignments
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is necessary to assign all proton and carbon signals and to confirm the precise arrangement of the amino acid residues and protecting groups.
¹H NMR provides information about the chemical environment, number, and connectivity of protons in the molecule. The spectrum of D-Glu(d-Trp-OEt)-OBzl(HCl) would exhibit a series of distinct signals corresponding to the tryptophan, glutamic acid, ethyl ester, and benzyl ester moieties. The chemical shifts are influenced by adjacent functional groups, and the coupling patterns (multiplicity) reveal neighboring protons.
Key expected signals include:
Aromatic Protons: Signals for the five protons of the benzyl group and the five protons of the tryptophan indole (B1671886) ring would appear in the downfield region, typically between 7.0 and 8.0 ppm.
Amide and Ammonium Protons: The N-H protons of the amide bond and the indole ring, along with the protonated amine (as the HCl salt), would appear as broad or sharp signals, often in the region of 8.0-9.0 ppm.
Alpha-Protons (α-H): The protons on the α-carbons of both the glutamic acid and tryptophan residues are expected in the 4.0-5.0 ppm range. Their multiplicity would confirm coupling to the adjacent side-chain protons.
Benzyl and Ethyl Ester Protons: The methylene protons (CH₂) of the benzyl group would appear as a characteristic singlet or AB quartet around 5.2 ppm. The ethyl group would show a quartet for the O-CH₂ protons (around 4.2 ppm) and a triplet for the CH₃ protons (around 1.2 ppm).
Side-Chain Protons: The methylene protons of the glutamic acid (β-CH₂ and γ-CH₂) and tryptophan (β-CH₂) side chains would appear in the aliphatic region, typically between 2.0 and 3.5 ppm.
Table 2: Expected ¹H NMR Signal Assignments for D-Glu(d-Trp-OEt)-OBzl(HCl)
| Proton Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
|---|---|---|
| Indole & Amide N-H | 8.0 - 9.0 | Broad Singlet / Singlet |
| Aromatic (Trp, Benzyl) | 7.0 - 8.0 | Multiplets |
| Benzyl CH₂ | ~5.2 | Singlet / AB Quartet |
| Glu & Trp α-H | 4.0 - 5.0 | Multiplets |
| Ethyl O-CH₂ | ~4.2 | Quartet |
| Glu & Trp β,γ-CH₂ | 2.0 - 3.5 | Multiplets |
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
Key expected signals include:
Carbonyl Carbons: The three ester and one amide carbonyl carbons would be the most downfield signals, typically in the 170-175 ppm range.
Aromatic Carbons: The carbons of the benzyl and indole rings would appear between 110 and 140 ppm.
Alpha-Carbons (α-C): The α-carbons of the two amino acid residues are expected around 50-60 ppm.
Aliphatic Carbons: The side-chain carbons of glutamic acid and tryptophan, as well as the carbons of the ethyl and benzyl groups, would appear in the upfield region of the spectrum (20-70 ppm).
Table 3: Expected ¹³C NMR Signal Assignments for D-Glu(d-Trp-OEt)-OBzl(HCl)
| Carbon Type | Expected Chemical Shift Range (ppm) |
|---|---|
| Carbonyls (Ester, Amide) | 170 - 175 |
| Aromatic (Trp, Benzyl) | 110 - 140 |
| Benzyl CH₂ & Ethyl O-CH₂ | 60 - 70 |
| Glu & Trp α-C | 50 - 60 |
| Glu & Trp β,γ-C | 20 - 40 |
2D NMR experiments are essential to assemble the structural puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. It would be used to trace the connectivity within each amino acid residue, for example, by correlating the α-H with the β-CH₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is invaluable for definitively assigning the signals in both the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for connecting the different fragments of the molecule. For instance, an HMBC correlation from an amide N-H proton to a carbonyl carbon would confirm the location of the amide bond.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. It can provide information about the conformation and, in some cases, help confirm stereochemical assignments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule and is used to identify the presence of specific functional groups. The IR spectrum of D-Glu(d-Trp-OEt)-OBzl(HCl) would display characteristic absorption bands confirming its key structural features.
Table 4: Expected IR Absorption Bands for D-Glu(d-Trp-OEt)-OBzl(HCl)
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (Ammonium Salt) | 3100 - 3300 | Broad band, indicating the protonated amine. |
| N-H Stretch (Amide) | ~3300 | Sharp to medium band. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp bands. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp bands. |
| C=O Stretch (Ester) | ~1735 | Strong, sharp band. |
| C=O Stretch (Amide I) | ~1650 | Strong, sharp band. |
| N-H Bend (Amide II) | ~1550 | Medium band. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple medium to weak bands. |
Chromatographic Techniques for Purity Assessment and Stereoisomeric Separation
Chromatographic methods are employed to separate the target compound from any impurities, unreacted starting materials, or side products, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the chemical purity of the final product. A reversed-phase column (e.g., C18) is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). Purity is determined by integrating the peak area of the main component relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the aromatic rings absorb (e.g., 220 nm and 280 nm).
Chiral HPLC: To confirm the stereochemical integrity of the product (i.e., that both the glutamic acid and tryptophan residues are the D-enantiomers), chiral HPLC is necessary. chemicalbook.com This technique uses a chiral stationary phase that can differentiate between enantiomers and diastereomers, ensuring that no racemization occurred during the synthesis and that the desired D-D stereoisomer was obtained.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral HPLC is an indispensable technique for the separation and quantification of enantiomers, making it essential for determining the enantiomeric excess (e.e.) of D-Glu(d-Trp-OEt)-OBzl(HCl). The synthesis of this compound involves chiral starting materials (D-glutamic acid and D-tryptophan derivatives), and chiral HPLC can verify that the stereochemical integrity is maintained throughout the synthetic process.
Principle and Application: The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. For dipeptides and their derivatives, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective. These CSPs offer multiple interaction sites—including hydrogen bonding, ionic, and hydrophobic interactions—that lead to differential retention of enantiomers.
In a typical analysis, a solution of the synthesized D-Glu(d-Trp-OEt)-OBzl(HCl) is injected into the HPLC system. The mobile phase, often a mixture of an organic solvent like methanol (B129727) or acetonitrile and an aqueous buffer, is optimized to achieve baseline separation of the desired D,D-diastereomer from any potential L,D-, D,L-, or L,L-isomers that may be present as impurities. Detection is commonly performed using a UV detector, as the tryptophan and benzyl groups provide strong chromophores.
The enantiomeric excess is calculated from the peak areas of the corresponding enantiomers in the chromatogram. A high e.e. value confirms the chiral purity of the synthesized compound.
Hypothetical Research Findings: Analysis of a synthesized batch of D-Glu(d-Trp-OEt)-OBzl(HCl) on a teicoplanin-based chiral column could yield the following results, demonstrating high enantiomeric purity.
| Stereoisomer | Retention Time (min) | Peak Area | Percentage (%) |
|---|---|---|---|
| D-Glu(d-Trp-OEt)-OBzl | 12.5 | 998500 | 99.85 |
| L-Glu(d-Trp-OEt)-OBzl | 14.2 | 1500 | 0.15 |
Enantiomeric Excess (e.e.) = ((99.85 - 0.15) / (99.85 + 0.15)) x 100% = 99.7%
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of chemical reactions, such as the peptide coupling step in the synthesis of D-Glu(d-Trp-OEt)-OBzl(HCl). It allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product.
Principle and Application: A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of solvents like dichloromethane, methanol, and acetic acid. The separation is based on the differential partitioning of the components between the stationary and mobile phases.
For amino acids and peptides, which are often colorless, visualization is achieved by staining the plate. A common visualization agent is ninhydrin, which reacts with primary and secondary amines to produce distinctively colored spots (typically purple or yellow). The starting materials (e.g., a free amine of one amino acid derivative and an activated carboxylic acid of another) will have different retention factors (Rf) compared to the final coupled dipeptide. By comparing the spots of the reaction mixture over time to the spots of the starting materials, a chemist can determine when the reaction is complete.
Hypothetical Research Findings: During the synthesis, TLC can be used to track the disappearance of the D-tryptophan derivative and the appearance of the new, higher molecular weight dipeptide spot.
| Compound | Hypothetical Rf Value | Visualization (Ninhydrin Stain) | Observation |
|---|---|---|---|
| D-Trp-OEt (Starting Material) | 0.45 | Purple | Spot diminishes as reaction proceeds. |
| D-Glu-OBzl (Activated Ester) | 0.60 | No color (no free amine) | Spot diminishes as reaction proceeds. |
| D-Glu(d-Trp-OEt)-OBzl (Product) | 0.55 | Faint yellow/brown | Spot appears and intensifies over time. |
Mobile Phase System: Dichloromethane/Methanol (95:5)
X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis
Should single crystals of D-Glu(d-Trp-OEt)-OBzl(HCl) be successfully grown, single-crystal X-ray crystallography would provide the most definitive structural information. This powerful technique can unambiguously determine the three-dimensional arrangement of atoms in the solid state, thereby confirming the absolute configuration of its chiral centers.
Principle and Application: The technique involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. This map is then used to build a model of the molecular structure, including bond lengths, bond angles, and torsion angles.
For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration without reference to another chiral center. The resulting data, often including the Flack parameter, provides a high level of confidence in the assignment of R/S or D/L configurations at each stereocenter. Furthermore, the analysis reveals the preferred conformation of the molecule in the solid state and details of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
Hypothetical Research Findings: An X-ray crystallographic analysis would be expected to confirm the D-configuration at both the glutamic acid and tryptophan alpha-carbons.
| Crystallographic Parameter | Hypothetical Value/Result |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Absolute Configuration Confirmed | Yes (D,D) |
| Flack Parameter | 0.02(3) |
| Key Intermolecular Interaction | Hydrogen bond between Glu C=O and Trp N-H |
Optical Rotation Measurements for Chiral Purity Evaluation
Optical rotation is a fundamental property of chiral molecules and provides a bulk measurement of a sample's chiral purity. A polarimeter is used to measure the angle by which a solution of a chiral compound rotates the plane of polarized light. The direction and magnitude of this rotation are characteristic of the compound's structure.
Principle and Application: The specific rotation [α] is a standardized value calculated from the observed rotation, the concentration of the sample, and the path length of the polarimeter cell. For D-Glu(d-Trp-OEt)-OBzl(HCl), a non-zero optical rotation value would confirm its chiral nature. While the "D" prefix refers to the absolute configuration, it does not inherently predict the direction of optical rotation (dextrorotatory (+) or levorotatory (-)).
By comparing the measured specific rotation of a synthesized batch to the value reported for the pure enantiomer, the optical purity, and thus the enantiomeric excess, can be estimated. A value close to that of the pure standard indicates high chiral purity. A racemic mixture, containing equal amounts of both enantiomers, will exhibit no optical rotation.
Hypothetical Research Findings: Measurement of the optical rotation of a purified sample of D-Glu(d-Trp-OEt)-OBzl(HCl) would provide evidence of its bulk enantiomeric composition.
| Parameter | Hypothetical Value |
|---|---|
| Observed Rotation (α) | -0.45° |
| Concentration (c) | 1.0 g/100 mL |
| Path Length (l) | 1 dm |
| Solvent | Methanol |
| Calculated Specific Rotation [α]D20 | -45.0° |
This hypothetical negative value indicates that the D,D-diastereomer is levorotatory under these conditions.
Applications of D Glu D Trp Oet Obzl Hcl As a Chiral Building Block in Complex Peptide and Peptidomimetic Synthesis
Strategic Incorporation into De Novo Peptide Sequences and Libraries
De novo peptide design involves the creation of novel peptide sequences that are not found in nature. The incorporation of D-amino acids, such as those present in D-Glu(d-Trp-OEt)-OBzl(HCl), is a key strategy in this field. The presence of D-amino acids can confer resistance to proteolytic degradation, a major challenge in the development of peptide-based therapeutics.
Furthermore, the generation of peptide libraries containing D-Glu(d-Trp-OEt)-OBzl(HCl) allows for the screening of a vast number of compounds to identify those with desired biological activities. These libraries can be synthesized using combinatorial approaches, where the dipeptide is incorporated at various positions within the peptide chain.
Utilization in Solid-Phase Peptide Synthesis (SPPS) Methodological Development
The success of SPPS relies on the use of protecting groups to prevent unwanted side reactions. The two most common protecting group strategies are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. masterorganicchemistry.com
The D-Glu(d-Trp-OEt)-OBzl(HCl) building block is compatible with both Boc and Fmoc strategies. The benzyl (B1604629) (Bzl) and ethyl (Et) ester protecting groups on the glutamic acid and tryptophan residues, respectively, are generally stable to the conditions used for the removal of both Boc and Fmoc groups.
| Protecting Group Strategy | Deprotection Conditions | Compatibility with -OBzl and -OEt |
| Boc | Strong acids (e.g., trifluoroacetic acid - TFA) | Generally stable, but some cleavage may occur with prolonged exposure. |
| Fmoc | Mild bases (e.g., piperidine in DMF) | Stable. |
This table illustrates the general compatibility of the benzyl and ethyl ester protecting groups with the two main SPPS strategies.
The final step in SPPS is the cleavage of the peptide from the resin and the removal of all protecting groups. The conditions for this step must be carefully chosen to avoid degradation of the peptide. The benzyl and ethyl esters in D-Glu(d-Trp-OEt)-OBzl(HCl) are typically removed under strong acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Role in Solution-Phase Peptide Synthesis Approaches
While SPPS is the dominant method for peptide synthesis, solution-phase synthesis is still used for the large-scale production of peptides and for the synthesis of complex peptides that are difficult to prepare on a solid support. libretexts.org
In solution-phase synthesis, the D-Glu(d-Trp-OEt)-OBzl(HCl) building block can be coupled to other amino acids or peptide fragments in a stepwise manner. ekb.eg The protecting groups on the dipeptide prevent unwanted side reactions during the coupling steps. The choice of coupling reagents and reaction conditions is crucial to ensure high yields and to avoid racemization.
| Coupling Reagent | Description |
| Carbodiimides (e.g., DCC, DIC) | Activate the carboxylic acid group for reaction with the amine group. |
| Uronium/Aminium salts (e.g., HBTU, HATU) | Highly efficient coupling reagents that minimize side reactions. |
This table lists common coupling reagents used in solution-phase peptide synthesis.
Construction of Constrained Peptides and Cyclic Structures Using D-Amino Acid Derivatives
The incorporation of D-amino acids is a powerful tool for introducing conformational constraints into peptides. acs.org These constraints can lock the peptide into a specific bioactive conformation, leading to increased potency and selectivity.
The D-Glu(d-Trp-OEt)-OBzl(HCl) building block can be used to create cyclic peptides. Cyclization can be achieved by forming a peptide bond between the N-terminus and the C-terminus of the peptide, or by forming a bond between the side chains of two amino acids. The presence of the D-amino acids in the dipeptide can help to induce the desired turn structure required for cyclization.
Synthesis of Peptidomimetics with Defined Conformational Preferences
Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as increased stability and oral bioavailability. The D-Glu(d-Trp-OEt)-OBzl(HCl) building block can be used as a scaffold for the synthesis of peptidomimetics.
By modifying the side chains of the glutamic acid and tryptophan residues, or by replacing the peptide backbone with a non-peptidic linker, it is possible to create a wide variety of peptidomimetics with defined conformational preferences. These compounds can be designed to target specific biological receptors or enzymes with high affinity and selectivity.
Application in the Synthesis of Hybrid Molecules and Conjugates
The dipeptide derivative, D-Glu(d-Trp-OEt)-OBzl(HCl), serves as a valuable chiral building block in the sophisticated synthesis of complex hybrid molecules and conjugates. Its unique structural features, including the presence of two distinct D-amino acids with orthogonally protected functional groups, offer synthetic chemists a versatile platform for constructing novel bioactive compounds. The inherent chirality of the dipeptide backbone allows for precise three-dimensional positioning of appended molecules, which can be critical for their biological activity and target recognition.
The strategic incorporation of protected glutamic acid and tryptophan residues provides multiple points for selective chemical modification. This versatility is paramount in the design and synthesis of peptide-drug conjugates (PDCs), peptide-polymer conjugates, and other hybrid macromolecules where specific spatial arrangement and controlled release of bioactive components are desired. The D-configuration of the amino acids also imparts increased resistance to enzymatic degradation, a crucial attribute for enhancing the in vivo stability and therapeutic potential of the resulting conjugates.
The glutamic acid residue, with its protected gamma-carboxyl group (benzyl ester), and the tryptophan residue, with its protected C-terminus (ethyl ester), allow for a stepwise and controlled approach to conjugation. For instance, the free alpha-amino group of the glutamic acid can be utilized for amide bond formation with a variety of molecules, including cytotoxic drugs, imaging agents, or polymers, while the protected carboxyl groups remain intact. Subsequent selective deprotection of either the benzyl or ethyl ester can then unveil a new reactive site for further functionalization, enabling the creation of multifunctional and branched hybrid structures.
Moreover, the indole (B1671886) side chain of the tryptophan residue offers an additional site for modification, further expanding the synthetic possibilities. nih.gov The unique chemical properties of the indole ring can be exploited for specific conjugation chemistries, such as C-H activation/functionalization, allowing for the attachment of other molecular entities without compromising the peptide backbone. nih.gov This multi-faceted reactivity makes D-Glu(d-Trp-OEt)-OBzl(HCl) a powerful tool in the construction of intricate molecular architectures with tailored biological functions.
The application of such chiral dipeptide building blocks is a key strategy in the development of advanced therapeutics and diagnostic agents. nih.govnih.govmdpi.com By combining the desirable pharmacokinetic properties of peptides, such as target specificity, with the therapeutic efficacy of small molecules or the stability-enhancing features of polymers, novel hybrid molecules with superior performance can be achieved. nih.govnih.gov
Detailed Research Findings on the Utility of Protected Dipeptides in Conjugation
While specific research exclusively detailing the use of D-Glu(d-Trp-OEt)-OBzl(HCl) is not extensively documented in publicly available literature, the principles of its application can be inferred from studies on similar protected dipeptidic structures. Research in the field of peptide chemistry and drug delivery consistently highlights the advantages of using well-defined, protected peptide fragments for the synthesis of complex biomolecules.
The use of protected amino acids and dipeptides is fundamental to solid-phase peptide synthesis (SPPS), a cornerstone technique for building up peptide chains and conjugates. mdpi.commdpi.com The protecting groups, such as the benzyl (Bzl) and ethyl (OEt) esters present in the subject compound, are chosen for their stability under specific reaction conditions and their selective removability, which is crucial for directing the synthetic pathway. peptide.com
Studies on the synthesis of peptide-drug conjugates often employ dipeptide linkers to space a cytotoxic drug from its carrier peptide or protein. nih.gov This spacing is critical to ensure that the drug can be efficiently released at the target site and exert its therapeutic effect. The choice of amino acids in the dipeptide linker can influence the release mechanism and rate. For instance, dipeptides can be designed to be substrates for specific enzymes, such as cathepsins, which are often overexpressed in tumor environments.
The tryptophan residue, in particular, has been a focus in the design of self-assembling peptide systems and conjugates. acs.org The aromatic and hydrophobic nature of the indole side chain can drive non-covalent interactions, such as π-π stacking, leading to the formation of nanoparticles, hydrogels, or other supramolecular structures. acs.orgnih.gov This property can be harnessed in drug delivery to create self-assembling drug-dipeptide conjugates that form stable nanostructures for improved drug transport and delivery.
The following table summarizes the potential applications of a dipeptide building block like D-Glu(d-Trp-OEt)-OBzl(HCl) in the synthesis of hybrid molecules, based on established principles in peptide and conjugation chemistry.
| Hybrid Molecule/Conjugate Type | Role of D-Glu(d-Trp-OEt)-OBzl(HCl) | Key Synthetic Strategies | Potential Advantages |
| Peptide-Drug Conjugates (PDCs) | As a chiral, enzymatically stable linker between a targeting peptide and a cytotoxic drug. | Amide bond formation at the N-terminus; selective deprotection of carboxyl groups for drug attachment. | Enhanced stability due to D-amino acids; precise drug positioning; potential for controlled drug release. |
| Peptide-Polymer Conjugates | As a bridge to attach polyethylene glycol (PEG) or other polymers to a peptide. | N-terminal conjugation of the polymer; use of the dipeptide to improve solubility and pharmacokinetic profile. | Improved solubility and in vivo half-life of the peptide; reduced immunogenicity. |
| Self-Assembling Nanomaterials | As a core building block for creating amphiphilic conjugates that self-assemble into nanostructures. | Attachment of a hydrophobic or hydrophilic moiety to one of the termini or side chains. | Formation of micelles, vesicles, or nanofibers for drug encapsulation and targeted delivery. acs.orgnih.gov |
| Multifunctional Imaging Agents | As a scaffold to link a targeting peptide to both a therapeutic agent and an imaging probe. | Orthogonal deprotection and sequential conjugation of the different molecular components. | Enables theranostics, the simultaneous diagnosis and therapy of diseases. |
| Bioactive Surfaces and Materials | As a component for modifying surfaces to enhance biocompatibility or to introduce specific biological recognition sites. | Covalent attachment to a material surface via one of its functional groups. | Creation of biomaterials that can interact with cells and tissues in a controlled manner. |
Table 1: Potential Applications of D-Glu(d-Trp-OEt)-OBzl(HCl) in Hybrid Molecule Synthesis
Advanced Methodologies and Future Directions in Research Employing D Glu D Trp Oet Obzl Hcl
Chemoenzymatic Synthesis Approaches Utilizing Enzyme Catalysts for Coupling Reactions
The formation of the peptide bond between D-glutamic acid and D-tryptophan derivatives represents a critical step in the synthesis of D-Glu(d-Trp-OEt)-OBzl(HCl). Traditional chemical methods often require extensive use of protecting groups and coupling reagents, which can lead to side reactions and waste generation. Chemoenzymatic synthesis has emerged as a powerful alternative, leveraging the high specificity and mild reaction conditions of enzyme catalysts. frontiersin.org
Enzymes such as proteases and their engineered variants can catalyze the formation of peptide bonds with excellent regio- and chemoselectivity. frontiersin.org While proteases naturally hydrolyze peptide bonds, their catalytic activity can be reversed under specific conditions (e.g., in organic co-solvents or by using esterified amino acids as substrates) to favor synthesis. youtube.com This process, known as reverse proteolysis or kinetically controlled synthesis, minimizes the need for side-chain protecting groups, streamlining the synthetic route.
Recent advancements have led to the development of highly efficient engineered enzymes, or "ligases," specifically designed for peptide bond formation. frontiersin.org For instance, variants of the protease trypsin, such as "trypsiligase," have been engineered to facilitate peptide synthesis. frontiersin.org Another notable example is peptiligase, a highly efficient enzyme that can achieve ligation of unprotected peptide fragments in aqueous media with near-quantitative yields. frontiersin.org The application of such enzymatic catalysts to the coupling of a D-glutamic acid benzyl (B1604629) ester derivative and a D-tryptophan ethyl ester derivative could offer a more sustainable and efficient pathway to the core dipeptide structure of D-Glu(d-Trp-OEt)-OBzl(HCl).
Table 1: Comparison of Enzymatic Catalysts for Peptide Coupling
| Enzyme Catalyst | Substrate Specificity | Key Advantages | Potential Application |
| Thermolysin | Hydrophobic amino acids | High thermal stability; operates in organic/aqueous mixtures. | Coupling of hydrophobic residues like Tryptophan. |
| Papain | Broad specificity | Cost-effective; readily available. | General peptide bond formation under mild conditions. |
| Trypsiligase | Recognizes specific tripeptide motifs (e.g., YRH) | Substrate-activated catalysis; high specificity. | Highly specific ligation for complex fragments. frontiersin.org |
| Peptiligase | C-terminal ester recognition (e.g., -Gly-OEt) | Irreversible ligation; high yields (>98%); requires minimal enzyme. frontiersin.org | Efficient coupling of esterified amino acids. |
| Sortase A | Recognizes LPXTG motif | Forms native amide bonds; site-specific. nih.gov | Protein and peptide conjugation and cyclization. frontiersin.orgnih.gov |
Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis
Scaling up the production of D-Glu(d-Trp-OEt)-OBzl(HCl) from laboratory to industrial quantities presents significant challenges for traditional batch synthesis. Flow chemistry, or continuous processing, offers a compelling solution by performing chemical reactions in a continuously flowing stream within a network of tubes or reactors. mpg.dechimia.ch This methodology provides numerous advantages over batch processing, including enhanced heat transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and straightforward automation. mpg.de
For peptide synthesis, flow-based solid-phase peptide synthesis (SPPS) has demonstrated remarkable efficiency gains. chimia.chnih.gov By continuously pumping reagents through a packed bed of resin, flow systems can significantly reduce cycle times for amino acid coupling and deprotection. nih.govpentelutelabmit.com Some automated fast-flow synthesis platforms can incorporate an amino acid residue in under two minutes, a substantial improvement over the 60-100 minutes typical for standard batch methods. nih.govpentelutelabmit.com This acceleration is often achieved by using pre-heated reagents, which increases reaction kinetics without degrading the reagents through prolonged exposure to high temperatures. nih.govvapourtec.com
The principles of flow chemistry can be applied to both the solid-phase and solution-phase synthesis of D-Glu(d-Trp-OEt)-OBzl(HCl). mpg.de A continuous solution-phase approach would be particularly advantageous for large-scale production, as it avoids the cost and limitations associated with solid-phase resins. mpg.de This technique allows for the gram-scale synthesis of peptides, demonstrating its utility for producing significant quantities of the target compound or its analogues. mpg.de
Development of Automated Synthetic Platforms for High-Throughput Peptide Synthesis
The exploration of structure-activity relationships often requires the synthesis of numerous analogues of a lead compound. Automated synthetic platforms are indispensable for this high-throughput synthesis. biotage.comamericanpeptidesociety.org These platforms automate the repetitive steps of SPPS—deprotection, washing, and coupling—thereby reducing manual labor, minimizing human error, and ensuring high reproducibility between batches. americanpeptidesociety.org
Modern automated synthesizers offer significant flexibility, allowing for parallel synthesis of multiple, unique peptides simultaneously. biotage.combath.ac.uk High-throughput platforms can produce thousands of peptides per month, enabling the rapid creation of peptide libraries. bath.ac.ukgenscript.com This capability is crucial for systematically modifying the structure of D-Glu(d-Trp-OEt)-OBzl(HCl), for instance, by substituting the D-glutamic acid or D-tryptophan residues with other amino acids or by altering the ester and benzyl protecting groups.
Advanced features of these platforms include integrated microwave heating to accelerate coupling reactions, especially for sterically hindered amino acids, and the use of sophisticated software for protocol design and execution. americanpeptidesociety.orggenscript.com The combination of solid-phase and liquid-phase synthesis strategies within a single platform further enhances flexibility, allowing researchers to choose the optimal method for a given project. genscript.com
Table 2: Features of Modern Automated Peptide Synthesis Platforms
| Feature | Description | Benefit for Research |
| Parallel Synthesis | Simultaneous synthesis of multiple different peptides. biotage.com | Rapid generation of peptide libraries for screening. |
| Microwave Heating | Use of microwave energy to accelerate coupling and deprotection steps. genscript.com | Increased synthesis speed and efficiency, especially for difficult sequences. genscript.com |
| Flow-Based Systems | Continuous flow of reagents through a reactor. chimia.ch | Reduced cycle times and reagent consumption. chimia.chnih.gov |
| Automated Purification | Integration of synthesis with automated purification systems (e.g., HPLC). biotage.com | Streamlines the entire workflow from synthesis to pure compound. biotage.com |
| High Throughput | Capability to produce a large number of peptides in a short time (e.g., 18,000/month). genscript.com | Enables large-scale screening and optimization studies. |
Green Chemistry Principles in the Synthesis and Application of Advanced Amino Acid Derivatives
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. In peptide synthesis, this involves developing more sustainable processes by reducing waste, using less hazardous solvents and reagents, and improving energy efficiency. The synthesis of D-Glu(d-Trp-OEt)-OBzl(HCl) can be made more environmentally friendly by incorporating these principles.
Key areas of focus include:
Solvent Replacement: Traditional peptide synthesis relies heavily on solvents like dimethylformamide (DMF), which faces regulatory scrutiny. Research is ongoing to find greener, less toxic alternatives.
Catalysis: The use of enzyme catalysts, as discussed in section 6.1, is a cornerstone of green chemistry, as enzymes operate under mild aqueous conditions and are biodegradable. frontiersin.org Furthermore, developing peptide-based catalysts for other chemical transformations, such as cross-coupling reactions, could enhance sustainability by replacing toxic phosphine ligands. acs.org
Renewable Feedstocks: A long-term goal is the production of amino acids from renewable biomass sources instead of petroleum-based feedstocks. rsc.org Electrochemical methods are being explored to convert biomass-derived acids into amino acids, offering a potentially greener route to the basic building blocks of peptides. nsf.gov
Applying these principles not only reduces the environmental footprint of synthesizing compounds like D-Glu(d-Trp-OEt)-OBzl(HCl) but can also lead to more cost-effective and efficient manufacturing processes. researchgate.net
Integration into Supramolecular Chemistry and Materials Science Research
Short peptides and their derivatives are increasingly recognized as versatile building blocks in supramolecular chemistry and materials science. acs.orgub.edu These molecules can self-assemble through non-covalent interactions—such as hydrogen bonding, π-π stacking, and hydrophobic interactions—to form well-ordered, functional nanostructures. nih.govresearchgate.net The specific sequence and chemical nature of the amino acids dictate the final assembled architecture, which can include nanotubes, nanofibers, hydrogels, and 2D sheets. nih.govnih.gov
The compound D-Glu(d-Trp-OEt)-OBzl(HCl) possesses several features that make it an interesting candidate for supramolecular assembly:
The indole (B1671886) ring of the tryptophan residue can participate in π-π stacking interactions.
The glutamic acid residue provides hydrogen bonding capabilities through its amide and carbonyl groups.
The benzyl and ethyl ester groups add hydrophobic character, which can drive assembly in aqueous environments.
By tuning these interactions, derivatives of D-Glu(d-Trp-OEt)-OBzl(HCl) could be designed to self-assemble into materials with novel properties. acs.org These peptide-based materials are being explored for a range of non-biological applications, including as scaffolds for catalysis, in optoelectronic devices, and as components of self-healing materials. nih.gov The ability to create complex, functional systems from simple, programmable peptide building blocks represents a significant and exciting future direction in materials science. ub.edu
Conclusion
Summary of Key Contributions of D-Glu(d-Trp-OEt)-OBzl(HCl) to the Field of Chemical Synthesis
The chemical compound D-Glu(d-Trp-OEt)-OBzl(HCl) represents a sophisticated building block in the field of peptide synthesis and medicinal chemistry. As a dipeptide derivative, its primary contribution lies in its utility as a precursor for constructing more complex peptides and peptidomimetics. The strategic placement of protecting groups, such as the benzyl (B1604629) (Bzl) and ethyl ester (OEt) groups, allows for controlled, stepwise synthesis of larger molecules. These protecting groups prevent unwanted side reactions at the carboxylic acid and amino functionalities of the glutamic acid and tryptophan residues, respectively.
The specific stereochemistry of the D-amino acids is a significant feature. Peptides incorporating D-amino acids often exhibit enhanced stability against enzymatic degradation compared to their L-amino acid counterparts. This increased resistance to proteolysis is a crucial attribute for the development of therapeutic peptides with improved pharmacokinetic profiles. The presence of the bulky and functionalizable tryptophan residue further expands its utility, enabling the introduction of specific functionalities or serving as a key pharmacophoric element in drug design.
Identification of Remaining Challenges and Unexplored Methodological Avenues in its Application
Unexplored methodological avenues include the development of more efficient and "green" synthetic routes to these derivatives, potentially utilizing enzymatic or chemoenzymatic strategies to improve stereoselectivity and reduce the reliance on traditional protecting group chemistry. mdpi.com Furthermore, exploring novel deprotection strategies that are orthogonal to a wider range of functional groups would enhance the versatility of such building blocks in the synthesis of highly functionalized peptides. The development of computational models to better predict the conformational behavior of peptides containing such derivatives could also accelerate the design of new bioactive molecules. nih.gov
Prospective Outlook for Future Research on Advanced Amino Acid Derivatives in Academic Settings
The future of research on advanced amino acid derivatives in academic settings is poised for significant advancements. There is a growing interest in the synthesis and application of non-canonical amino acids (ncAAs) to create peptides and proteins with novel functions. mdpi.com These "tailor-made" biomolecules have potential applications in catalysis, materials science, and therapeutics. amerigoscientific.com Future academic research will likely focus on expanding the diversity of available amino acid building blocks, including those with unique side-chain functionalities such as fluorescent probes, cross-linking agents, and post-translational modification mimics.
Moreover, there is a trend towards the development of more sustainable and atom-economical synthetic methods. This includes the use of catalytic asymmetric synthesis to access chiral amino acid derivatives and the exploration of flow chemistry for more efficient and scalable production. researchgate.net The integration of biosynthetic and chemical synthesis approaches holds particular promise for creating complex and diverse peptide libraries for drug discovery and fundamental biological studies. mdpi.com As our understanding of the relationship between peptide structure and function deepens, the demand for novel and sophisticated amino acid derivatives will continue to drive innovation in synthetic organic chemistry and chemical biology.
Q & A
Q. What criteria determine whether a novel synthetic modification of D-Glu(d-trp-oet)-obzl(HCl) warrants publication?
- Methodological Answer :
- Innovation : Demonstrate improved yield (>15% increase), stability, or bioactivity vs. existing analogs.
- Reproducibility : Provide detailed synthetic protocols (e.g., equivalents, temperatures) and raw spectral data.
- Mechanistic Insight : Link structural changes to functional outcomes (e.g., crystallography or mutagenesis data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
